
5-Methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methylcoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenol is reacted with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave or ultrasound energy, have also been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylcoumarin undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrocoumarin derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin core. For example, nitration using nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration under controlled temperature conditions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Dihydro-5-Methylcoumarin.
Substitution: Nitro-5-Methylcoumarin derivatives.
Applications De Recherche Scientifique
5-Methylcoumarin has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 5-Methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, this compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s photophysical properties also enable it to act as a fluorescent probe, binding to specific targets and emitting fluorescence upon excitation .
Comparaison Avec Des Composés Similaires
Coumarin: The parent compound, known for its wide range of biological activities.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant properties.
4-Methylcoumarin: Another methylated derivative with distinct photophysical properties.
Uniqueness of 5-Methylcoumarin: this compound stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the fifth position enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
42286-84-0 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 |
Clé InChI |
FXMGSXNQELBPMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=O)OC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


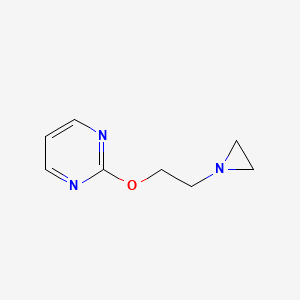

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)


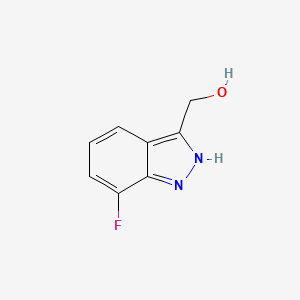
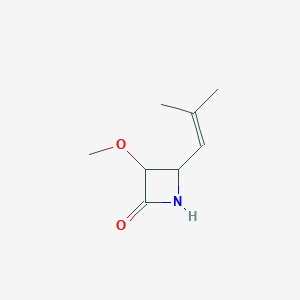
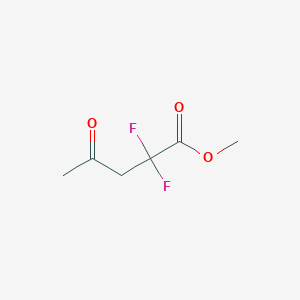
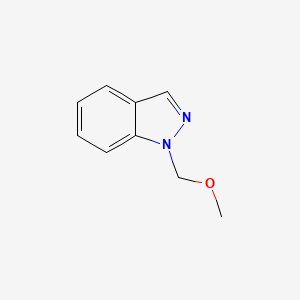
![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)


